molecular formula C8H5BrN2S B2400910 4-(2-Bromophenyl)-1,2,3-thiadiazole CAS No. 219611-46-8

4-(2-Bromophenyl)-1,2,3-thiadiazole

Cat. No. B2400910
CAS RN: 219611-46-8
M. Wt: 241.11
InChI Key: IUHKJGDHOYOXQM-UHFFFAOYSA-N
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Description

4-(2-Bromophenyl)-1,2,3-thiadiazole is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in various fields, including medicine and agriculture. This compound has a unique chemical structure that makes it a promising candidate for the development of new drugs and pesticides.

Scientific Research Applications

Antimicrobial Activity

4-(2-Bromophenyl)-1,2,3-thiadiazole and its derivatives have been extensively studied for their antimicrobial properties. Research has shown that various derivatives of thiadiazoles exhibit significant antimicrobial activities. For example, compounds synthesized from 6-(4-bromophenyl)imidazo[2,1-b]thiazole-3-acetic acid hydrazide demonstrated promising antibacterial and antifungal activities (Güzeldemirci & Küçükbasmacı, 2010). Additionally, other studies have identified compounds with strong antimicrobial activity against Gram-positive and Gram-negative bacteria (Al-Smadi et al., 2019).

Corrosion Inhibition

Research has also explored the use of thiadiazole derivatives in corrosion inhibition. Quantum chemical and molecular dynamics simulation studies have been conducted to evaluate the inhibition performance of thiadiazole derivatives against iron corrosion, revealing their potential as effective corrosion inhibitors (Kaya et al., 2016).

Synthesis Methods

The development of efficient synthesis methods for thiadiazoles is another important area of research. Studies have focused on creating novel synthesis techniques that are more environmentally friendly and scalable, such as the synthesis of 1,2,3-thiadiazoles using diiodine/potassium persulfate (Lu et al., 2021).

Acetylcholinesterase Inhibitors

Thiadiazole derivatives have been synthesized and evaluated for their potential as acetylcholinesterase inhibitors, which is significant in the treatment of diseases like Alzheimer's. For instance, certain 5-benzyl-1,3,4-thiadiazole derivatives showed moderate acetylcholinesterase-inhibition activity (Shi et al., 2017).

Palladium-Catalyzed Cross-Coupling

The use of palladium-catalyzed cross-coupling techniques to synthesize new derivatives of thiadiazoles has been researched, offering potential in the field of pharmaceuticals and material science (Wróblowska et al., 2015).

Anti-inflammatory and Analgesic Agents

Some thiadiazole derivatives have shown promise as anti-inflammatory and analgesic agents, expanding their potential use in medical treatments (Gomha et al., 2017).

Platelet Aggregation Inhibition

The ability of certain thiadiazole derivatives to inhibit platelet aggregation has been studied, suggesting their potential in the development of antithrombotic therapies (Thomas et al., 1985).

Antiproliferative Activity

Research into imidazo[2,1-b][1,3,4]thiadiazole derivatives has revealed their antiproliferative activity on cancer cells, highlighting their potential use in cancer treatment (Kumar et al., 2014).

Luminescent Materials

Studies on benzothiadiazole-based luminescent polymorphs have explored their mechanochromic properties, indicating potential applications in the development of stimuli-responsive organic materials (Echeverri et al., 2020).

properties

IUPAC Name

4-(2-bromophenyl)thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2S/c9-7-4-2-1-3-6(7)8-5-12-11-10-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUHKJGDHOYOXQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CSN=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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